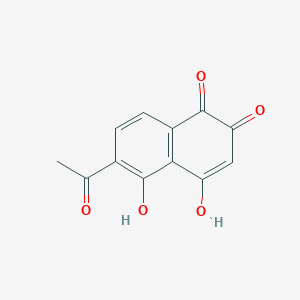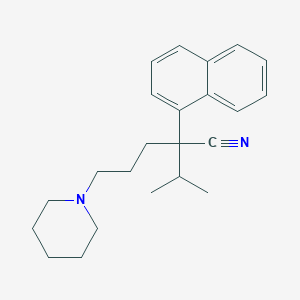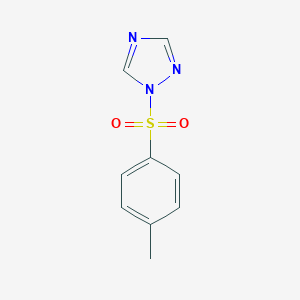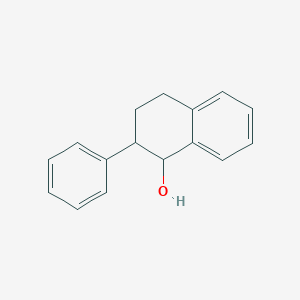![molecular formula C18H24O8P2 B083766 [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate CAS No. 14188-82-0](/img/structure/B83766.png)
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate, also known as PPDP, is a chemical compound that has gained significant attention in scientific research. PPDP is a synthetic phospholipid that mimics the structure of natural phospholipids found in cell membranes. It has been used in various applications, including drug delivery, gene therapy, and as a tool for studying the structure and function of cell membranes.
Wirkmechanismus
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate functions by integrating into cell membranes and altering their properties. It has been shown to increase membrane fluidity and permeability, as well as affect the activity of membrane-bound enzymes. [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has also been shown to interact with membrane proteins, affecting their function.
Biochemische Und Physiologische Effekte
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has been shown to have various biochemical and physiological effects. It has been shown to increase the uptake of drugs into cells, as well as enhance the efficacy of gene therapy. [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has also been shown to have anti-inflammatory effects and to promote wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has several advantages for use in lab experiments. It has high biocompatibility and low toxicity, making it an attractive option for studying cell membranes and for use in drug delivery and gene therapy. However, [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate can be difficult to synthesize and purify, and its effects on cell membranes can be complex and difficult to interpret.
Zukünftige Richtungen
There are several future directions for research involving [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate. One area of interest is the development of new methods for synthesizing and purifying [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate. Another area of interest is the use of [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate for targeted drug delivery and gene therapy, particularly in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the effects of [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate on cell membranes and to develop new applications for this compound.
Synthesemethoden
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate can be synthesized through a two-step process involving the reaction of 4-bromophenylhexan-3-ol with triethylamine and phosphorus oxychloride, followed by the reaction with sodium phosphate monobasic. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has been used in various scientific research applications due to its ability to mimic the structure of natural phospholipids found in cell membranes. It has been used as a tool for studying the structure and function of cell membranes, as well as for drug delivery and gene therapy. [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has been shown to have high biocompatibility and low toxicity, making it an attractive option for these applications.
Eigenschaften
CAS-Nummer |
14188-82-0 |
|---|---|
Produktname |
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate |
Molekularformel |
C18H24O8P2 |
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
[4-[4-(4-phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H24O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12,17-18H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24) |
InChI-Schlüssel |
JBDIWCWZUDNWTL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OP(=O)(O)O)C(CC)C2=CC=C(C=C2)OP(=O)(O)O |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)OP(=O)(O)O)C(CC)C2=CC=C(C=C2)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




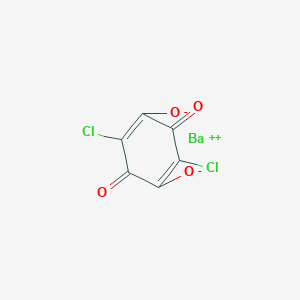
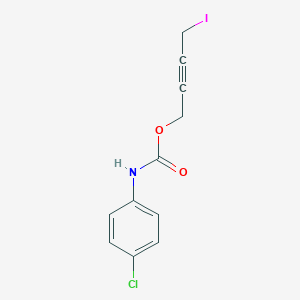
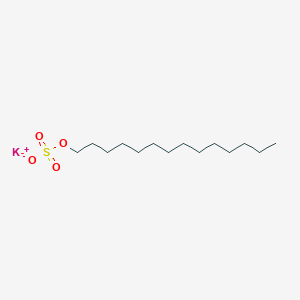
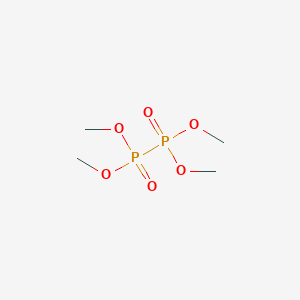

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
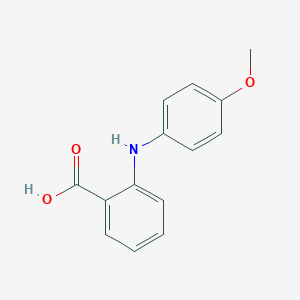
![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
